Pyridine, 2,4,6-trimethyl-, hydrochloride
Overview
Description
Pyridine, 2,4,6-trimethyl-, hydrochloride is an organic compound with the molecular formula C₈H₁₂ClN It is a derivative of pyridine, where three methyl groups are substituted at the 2, 4, and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine, 2,4,6-trimethyl-, hydrochloride can be synthesized through several methods. One common method involves the reaction of 2,4,6-trimethylpyridine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt. Another method involves the use of ethyl acetoacetate, acetaldehyde, and ammonia in a Hantzsch dihydropyridine synthesis, followed by oxidation to yield 2,4,6-trimethylpyridine, which is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and concentration of reactants. The final product is typically purified through crystallization or distillation to obtain the desired hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,4,6-trimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon can be used for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Collidinic acid is a major product formed from the oxidation of 2,4,6-trimethylpyridine.
Reduction: Reduced derivatives of 2,4,6-trimethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Pyridine, 2,4,6-trimethyl-, hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in dehydrohalogenation reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyridine, 2,4,6-trimethyl-, hydrochloride involves its interaction with various molecular targets. The nitrogen atom in the pyridine ring can act as a nucleophile, participating in various chemical reactions. The compound can form complexes with metal ions, influencing their reactivity and stability. Additionally, the methyl groups can affect the electronic properties of the pyridine ring, altering its reactivity in different chemical environments .
Comparison with Similar Compounds
Pyridine, 2,4,6-trimethyl-, hydrochloride is unique due to the presence of three methyl groups at specific positions on the pyridine ring. Similar compounds include:
2,6-Dimethylpyridine (lutidine): Lacks the methyl group at the 4-position, resulting in different chemical properties.
2,4-Dimethylpyridine: Lacks the methyl group at the 6-position.
3,5-Dimethylpyridine: Methyl groups are positioned differently, leading to variations in reactivity.
These similar compounds differ in their chemical reactivity and applications, highlighting the unique properties of this compound .
Properties
IUPAC Name |
2,4,6-trimethylpyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-6-4-7(2)9-8(3)5-6;/h4-5H,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPFWCPZERQLFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334012 | |
Record name | Pyridine, 2,4,6-trimethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17423-08-4 | |
Record name | NSC122100 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2,4,6-trimethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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